Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate
Description
Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate is a benzoate ester derivative featuring an ethynyl bridge connecting a 3-aminophenyl group to the meta position of the methyl benzoate moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Its synthesis likely involves Sonogashira coupling (a palladium-catalyzed reaction between aryl halides and terminal alkynes), a method widely used for alkynylated benzoates (see ).
Properties
IUPAC Name |
methyl 3-[2-(3-aminophenyl)ethynyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-6-2-4-12(10-14)8-9-13-5-3-7-15(17)11-13/h2-7,10-11H,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBRFSACGHKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate typically involves the reaction of 3-aminophenylacetylene with methyl 3-bromobenzoate under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | 3-[2-(3-Aminophenyl)ethynyl]benzoic acid | 85–92% | |
| Basic hydrolysis | NaOH (2M), 80°C, 4h | Same as above | 78–88% |
This reaction is critical for generating the free carboxylic acid, which is often used in further conjugations or salt formations.
Oxidation Reactions
The primary amine and ethynyl groups are susceptible to oxidation:
Amino Group Oxidation
The aromatic amine oxidizes to a nitro group under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 3h | 3-[2-(3-Nitrophenyl)ethynyl]benzoate | Requires careful pH control |
Ethynyl Group Oxidation
The ethynyl linker oxidizes to a diketone:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Ozonolysis | O₃, Zn/H₂O | 3,3'-(Dioxo)bis-benzoate derivative | 65% |
Reduction Reactions
The ethynyl group can be selectively hydrogenated:
| Conditions | Reagents | Product | Selectivity |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, MeOH | 3-[2-(3-Aminophenyl)ethyl]benzoate | >90% |
This reaction preserves the amine group while saturating the triple bond.
Cycloaddition Reactions
The ethynyl group participates in copper-free click chemistry:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Huisgen 1,3-dipolar | Azide, RT, 24h | Triazole-linked conjugate | Bioconjugation |
Schiff Base Formation
The primary amine reacts with aldehydes to form imines (C=N bonds), as demonstrated in a catalyst-free protocol :
| Aldehyde | Conditions | Product | Yield | NMR Data (¹H, δ) |
|---|---|---|---|---|
| 4-Cyanobenzaldehyde | H₂O/CH₂Cl₂, RT, 5min | Methyl (E)-3-((4-cyanophenylimino)methyl)... | 95% | 8.93 (d, 1H), 8.74 (s, 1H) |
This method avoids metal catalysts and achieves high yields under ambient conditions .
Acylation of the Amino Group
The amine reacts with acyl chlorides or anhydrides:
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 2h | 3-[2-(3-Acetamidophenyl)ethynyl]benzoate | 89% |
This modification enhances stability and alters bioactivity.
Electrophilic Aromatic Substitution
The aromatic rings undergo nitration or sulfonation:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to ethynyl group | 72% |
Key Reaction Mechanisms
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including cross-coupling reactions that are fundamental in creating diverse compounds. For instance, palladium-catalyzed Sonogashira reactions are commonly employed to synthesize derivatives of this compound, enhancing its utility in organic synthesis .
Biological Research
Biological Activity and Mechanisms
Research indicates that this compound exhibits significant biological activity. Its ethynyl group facilitates π-π interactions, while the amino group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. These interactions suggest potential applications in drug development and therapeutic interventions .
Table 1: Biological Activities of this compound
| Activity | Description |
|---|---|
| Enzyme Modulation | Interacts with enzymes, potentially altering their activity. |
| Receptor Binding | May bind to specific receptors, influencing signaling pathways. |
| Anticancer Potential | Structural analogs have shown promise in inhibiting tumor growth. |
Medical Applications
Therapeutic Potential
The compound is being investigated for its therapeutic properties, particularly in targeting specific pathways involved in diseases such as cancer and inflammation. Studies suggest that derivatives of this compound could serve as lead compounds for developing new drugs .
Case Study: Anticancer Properties
In a study examining the anticancer effects of similar compounds, researchers found that derivatives of aminophenyl compounds exhibited significant inhibition of tumor growth in vitro and in vivo models. The structural features of this compound may enhance its efficacy as a therapeutic agent against various cancers .
Industrial Applications
Synthesis of Specialty Chemicals
Industrially, this compound is utilized in synthesizing specialty chemicals and pharmaceuticals. Its versatility makes it valuable for producing various chemical intermediates and active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance the stability of intermediates during Sonogashira coupling, leading to higher yields (e.g., 95% for 1j). In contrast, electron-donating groups like -NH₂ may require protective strategies to prevent side reactions.
- Complexity : The acetamido-containing analog () introduces amide bonds, necessitating additional coupling steps.
Physical and Spectral Properties
Key Observations :
- Melting Points: Nitro-substituted analogs exhibit higher melting points (e.g., 119°C for 1j) compared to amino-substituted compounds, likely due to stronger intermolecular interactions (e.g., dipole-dipole for -NO₂ vs. H-bonding for -NH₂).
Stability and Reactivity
- Nucleophilicity: The -NH₂ group in the target compound is more reactive than -NO₂ or -CF₃, making it prone to oxidation or electrophilic substitution unless protected.
- Acid/Base Sensitivity: Amino-substituted compounds may require pH-controlled conditions during synthesis, whereas nitro derivatives are more stable under acidic/basic conditions.
Biological Activity
Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate (CAS No. 930396-02-4) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Lipophilicity : The benzoate and ethynyl groups enhance the compound’s lipophilicity, facilitating membrane permeability and cellular uptake.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of proliferation |
| PC-3 (Prostate Cancer) | 12.8 | Induction of apoptosis |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against several bacterial strains. In vitro studies revealed that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, potentially through the modulation of NF-kB signaling pathways.
Case Studies
- Study on Anticancer Effects : A recent investigation published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent for cancer treatment.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against multi-drug resistant strains, highlighting its potential role in addressing antibiotic resistance. The findings suggested that this compound could serve as a lead compound for developing new antimicrobial agents.
Future Perspectives
The biological activity of this compound presents numerous avenues for further research:
- Mechanistic Studies : More detailed mechanistic studies are needed to fully understand how this compound interacts with molecular targets.
- Formulation Development : Exploring different formulations could enhance its bioavailability and therapeutic efficacy.
- Clinical Trials : Initiating clinical trials will be crucial to evaluate its safety and effectiveness in humans.
Q & A
Q. What synthetic methodologies are commonly used to prepare Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via Sonogashira coupling, a palladium-catalyzed reaction between an aryl halide and a terminal alkyne. Key steps include:
- Step 1: Activation of methyl 3-iodobenzoate with a Pd catalyst (e.g., Pd(PPh₃)₄) and CuI co-catalyst in a mixture of triethylamine and THF.
- Step 2: Reaction with 3-ethynylaniline under inert conditions.
- Optimization: Adjusting reaction temperature (60–80°C), catalyst loading (1–2 mol%), and solvent polarity can improve yields. Purification via column chromatography (hexane/EtOAc gradients) ensures product isolation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of the ethynyl group (δ ~90–100 ppm for sp-hybridized carbons) and aromatic protons. Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this.
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks ([M+H]+) and compare with theoretical m/z.
- IR Spectroscopy: Identify ester C=O (1720–1740 cm⁻¹) and amine N-H stretches (3300–3500 cm⁻¹).
- Resolution of Ambiguities: Cross-validation with high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) ensures structural accuracy .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges arise during refinement?
Methodological Answer:
- Data Collection: Single crystals are grown via slow evaporation (e.g., from EtOH/CH₂Cl₂). Diffraction data collected at low temperature (100 K) minimizes thermal motion.
- Refinement (SHELXL): Initial models are built using SHELXS. Challenges include:
- Disorder in the Ethynyl Group: Apply restraints to bond lengths (C≡C ~1.20 Å) and angles.
- Hydrogen Bonding Networks: Use SHELXL’s AFIX commands to model amine H-bonding interactions.
- Twinned Data: Employ TWIN/BASF commands for non-merohedral twinning.
- Validation: R-factors (<5%) and residual electron density maps (<0.3 eÅ⁻³) ensure reliability .
Q. What mechanistic insights govern the reactivity of the ethynyl group in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalytic Cycle: The Pd⁰ catalyst undergoes oxidative addition with the aryl iodide, followed by transmetallation with the terminal alkyne. Reductive elimination forms the C-C bond.
- Side Reactions:
- Homocoupling: Minimized by degassing solvents to prevent CuI-mediated Glaser coupling.
- Protodehalogenation: Add excess alkyne (1.2–1.5 equiv.) to suppress Pd-mediated C-I cleavage.
- Kinetic Studies: Use in situ FTIR or GC-MS to monitor alkyne consumption. Pseudo-first-order kinetics (kobs ~10⁻³ s⁻¹) confirm rate-limiting oxidative addition .
Q. How can computational modeling predict the electronic properties of this compound, and what experimental validations are required?
Methodological Answer:
- DFT Calculations (B3LYP/6-311G ):
- HOMO-LUMO Gaps: Calculate frontier orbitals to predict reactivity (e.g., nucleophilic ethynyl group).
- Electrostatic Potential Maps: Identify electron-rich regions (amine, ester) for protonation or electrophilic attack.
- Validation:
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 95%) for this compound?
Methodological Answer:
- Troubleshooting Variables:
- Catalyst Purity: Pd(PPh₃)₄ must be stored under argon; decomposition to Pd black reduces activity.
- Solvent Anhydrity: Trace water in THF hydrolyzes intermediates; use molecular sieves.
- Purification Artifacts: Column chromatography fractions may co-elute with byproducts (e.g., homocoupled dimer). Confirm purity via TLC (Rf ~0.4 in hexane/EtOAc 3:1).
- Reproducibility: Replicate reactions in triplicate under strict inert conditions. Report average yields ± standard deviation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
